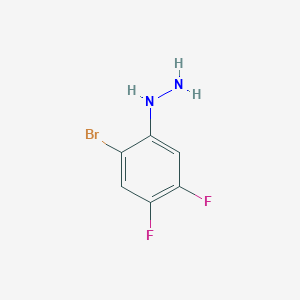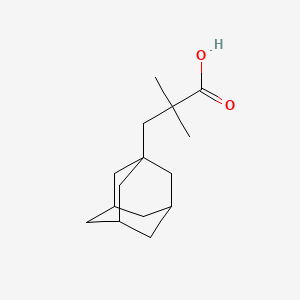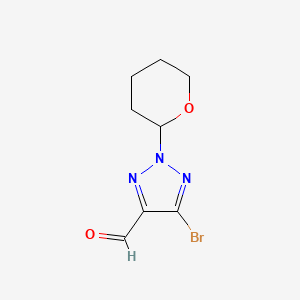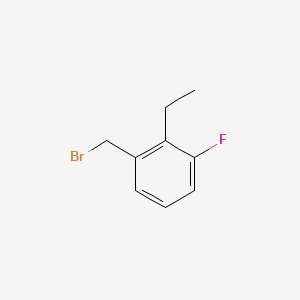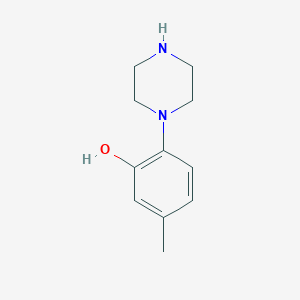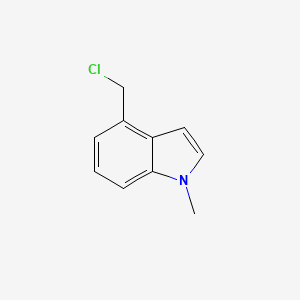
4-(Chloromethyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a chloromethyl group attached to the fourth position of the indole ring and a methyl group at the nitrogen atom. Indoles are significant in various fields due to their biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually conducted in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding indole derivatives.
Oxidation and Reduction: The compound can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Indole derivatives with various functional groups.
Oxidation: Indole-4-carboxaldehyde or indole-4-carboxylic acid.
Reduction: 4-Methyl-1-methyl-1H-indole.
科学的研究の応用
4-(Chloromethyl)-1-methyl-1H-indole has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-indole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate specific enzymes or receptors .
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)-1-methyl-1H-indole
- 4-(Hydroxymethyl)-1-methyl-1H-indole
- 4-(Methoxymethyl)-1-methyl-1H-indole
Uniqueness
4-(Chloromethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile, which allows for selective modifications in synthetic and biological applications. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable compound in various research fields .
特性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
4-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3 |
InChIキー |
CSYLFDZLQYJXOT-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


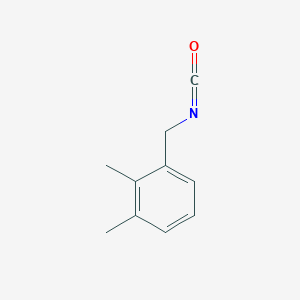
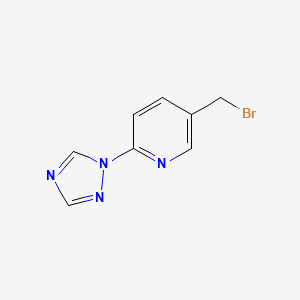
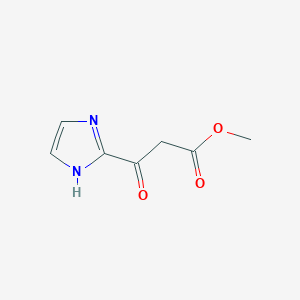
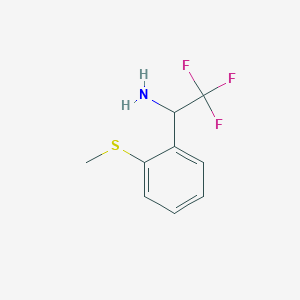
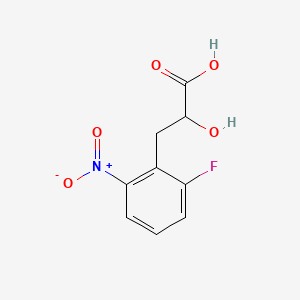
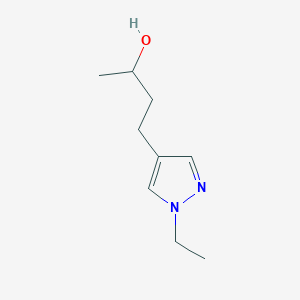
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
